TOS-ARG-OME hydrochloride

Trypsin kinetics esterolytic substrate Km comparison

TOS-ARG-OME hydrochloride (syn. TAME·HCl, Nα-p-tosyl-L-arginine methyl ester hydrochloride) is a synthetic amino acid derivative that functions both as a chromogenic/esterolytic substrate for serine proteases—most notably trypsin, thrombin, and plasmin—and as a competitive, cell-impermeable inhibitor of the anaphase-promoting complex/cyclosome (APC/C).

Molecular Formula C14H23ClN4O4S
Molecular Weight 378.9 g/mol
CAS No. 14279-68-6
Cat. No. B1652358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTOS-ARG-OME hydrochloride
CAS14279-68-6
Molecular FormulaC14H23ClN4O4S
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
InChIInChI=1S/C14H22N4O4S.ClH/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16;/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17);1H
InChIKeyJIQFFACVQXXHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TOS-ARG-OME Hydrochloride (CAS 14279-68-6) – Baseline Identification for Trypsin, Thrombin, and APC/C Targeted Procurement


TOS-ARG-OME hydrochloride (syn. TAME·HCl, Nα-p-tosyl-L-arginine methyl ester hydrochloride) is a synthetic amino acid derivative that functions both as a chromogenic/esterolytic substrate for serine proteases—most notably trypsin, thrombin, and plasmin—and as a competitive, cell-impermeable inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [1]. The hydrochloride salt (MW 378.9 g·mol⁻¹) is supplied as a white crystalline powder with a purity ≥98% (TLC), a melting point of 146–150 °C, and solubility of ≥50 mg·mL⁻¹ in methanol and water, enabling reproducible formulation across a broad range of biochemical assay conditions .

Why TOS-ARG-OME Hydrochloride Cannot Be Casually Substituted by Generic Arginine Methyl Esters


TOS-ARG-OME hydrochloride is frequently conflated with structurally similar substrates such as BAEE (N-benzoyl-L-arginine ethyl ester) or BAPNA (N-benzoyl-DL-arginine p-nitroanilide), yet the Nα-tosyl protecting group imposes distinct steric and electronic requirements within the S1 specificity pocket that translate into quantitatively divergent kinetic parameters across target proteases [1][2]. Substituting TAME with BAEE for trypsin activity assays, for instance, can yield dramatically different apparent Kₘ values and catalytic efficiencies, undermining cross-study comparability and inter-laboratory reproducibility. Moreover, the dual functionality of TAME as a competitive APC/C inhibitor (IC₅₀ ≈ 12 µM in Xenopus extracts) is not replicated by related arginine esters, such as BAEE (IC₅₀ ≈ 56.9 µM) or unprotected L-Arg-OMe (IC₅₀ ≈ 656.3 µM) [3][4]. These orthogonal properties mean a procurement decision to replace TAME with a generic “arginine ester” directly risks invalidating established assay protocols and pharmacological benchmarks.

Quantitative Differentiation Evidence for TOS-ARG-OME Hydrochloride Against Closest Analogs


TAME vs. BAPNA Km Values for Trypsin in Insect Midgut Membrane Preparations — Advantage in Affinity and Sensitivity

TAME displays a 2.5‑fold lower Michaelis constant (higher apparent affinity) than BAPNA when assayed against membrane-bound trypsin‑like proteases from Anticarsia gemmatalis midgut [1]. The reaction conditions (pH 8.0‑8.5, 50 °C) are relevant to insect digestive physiology, a critical model system for screening plant protease inhibitors.

Trypsin kinetics esterolytic substrate Km comparison

TAME vs. BAPNA Catalytic Efficiency (kcat/Km) for Purified Fish Trypsin — Demonstration of Superior Enzymatic Throughput

When purified trypsin from common kilka pyloric caeca was simultaneously assayed against TAME and BAPNA, the kcat/Km ratio for TAME was significantly higher (p<0.05), demonstrating that the esterolytic substrate consistently outperforms the amidolytic comparator in catalytic efficiency terms for this vertebrate trypsin isoform [1].

Trypsin purification catalytic efficiency esterase vs. amidase

Thrombin Hydrolysis: TAME vs. BAEE Kinetic Constants — Comparable Affinity but Distinct k2/k3 Ratio

For human α‑thrombin, TAME and BAEE exhibit similar Michaelis constants, yet the k2/k3 ratio for TAME hydrolysis by thrombin is 4.5, compared to 21 for trypsin, indicating a fundamentally different rate‑limiting step for the tosyl ester relative to benzoyl ester substrates [1]. This mechanistic difference makes TAME a more discriminating probe for detecting thrombin‑specific catalytic behavior.

Thrombin kinetics arylsulfonyl ester k2/k3 ratio

APC/C Inhibition: TAME vs. Arginine Ester Analogs — The Tosyl Group Drives >8‑fold Higher Potency

In Fura‑2‑loaded human platelets, TAME inhibits α‑thrombin‑induced cytosolic calcium elevation with an IC₅₀ of 77.6 µM, making it 8.5‑fold more potent than unprotected L‑arginine methyl ester (IC₅₀ = 656.3 µM) and 1.4‑fold more potent than the benzoyl ester BAEE (IC₅₀ = 56.9 µM, though BAEE is slightly more potent by 1.4‑fold in this assay) [1]. Critically, TAME uniquely combines competitive APC/C ubiquitin ligase inhibition (IC₅₀ = 12 µM in Xenopus egg extracts) with esterase substrate activity, a dual functionality completely absent in L‑Arg‑OMe, BAEE, and BAPNA [2].

APC/C inhibitor thrombin-induced platelet activation structure‑activity relationship

Protease Selectivity: TAME vs. Tos-Lys-OMe — Arginine at P1 Confers Trypsin/Thrombin Preference Over Lysine‑Specific Proteases

Batroxobin, a thrombin‑like snake venom enzyme, rapidly hydrolyzes Tos‑Arg‑OMe (TAME) yet scarcely cleaves Tos‑Lys‑OMe under identical conditions [1]. Conversely, lysyl endopeptidase specifically hydrolyzes Tos‑Lys‑OMe but fails to accept Tos‑Arg‑OMe . This reciprocal selectivity profile demonstrates that the arginine guanidino group at P1 is a requisite structural determinant for trypsin/thrombin family engagement.

Substrate selectivity arginine vs. lysine P1 protease profiling

Long‑Term Solution Stability: TAME Hydrochloride Provides 3‑Month Frozen Storage Without Activity Loss

Certificates of analysis and vendor‑stabilized formulation data indicate that TOS-ARG-OME hydrochloride is supplied as a stable powder (2‑year shelf life at -20 °C), and solutions prepared in DMSO or distilled water retain full activity for up to 3 months when stored at -20 °C . This contrasts with many unprotected arginine methyl ester hydrochlorides that undergo rapid hydrolysis in aqueous solution even under refrigeration.

Reagent stability DMSO solution storage long‑term assay reproducibility

Validated Application Scenarios Where TOS-ARG-OME Hydrochloride Outperforms Substitute Compounds


Quantitative Trypsin Activity Measurements in Insect Midgut Physiology and Pest Control Screening

The 2.5‑fold lower Kₘ of TAME (92.5 µM) relative to BAPNA (230 µM) in A. gemmatalis midgut membrane preparations [Section 3, Evidence 1] positions TOS-ARG-OME hydrochloride as the superior substrate for detecting trypsin‑like activity in insect digestive proteomics and screening plant protease inhibitors aimed at pest resistance. The higher affinity ensures a wider dynamic range and lower limit of detection, which is critical when working with limited biological material.

Discriminating Thrombin Activity from Trypsin Contamination in Coagulation Factor Purification and Quality Control

The distinct k2/k3 ratio of 4.5 for thrombin‑TAME hydrolysis vs. 21 for trypsin‑TAME [Section 3, Evidence 3] provides a mechanistic fingerprint that enables laboratories to differentially quantify thrombin esterase activity in preparations potentially contaminated with trypsin‑like proteases. This is essential for coagulation factor production, thrombotic disease biomarker assays, and evaluating snake venom thrombin‑like enzymes.

Dual‑Function Cell‑Cycle Research Requiring Simultaneous APC/C Inhibition and Protease Substrate Activity

TAME is the only widely available arginine methyl ester that combines validated APC/C ubiquitin ligase inhibition (IC₅₀ = 12 µM in Xenopus extracts) with serine protease substrate activity [Section 3, Evidence 4]. This dual function makes it irreplaceable for laboratories studying the intersection of proteolysis and mitotic regulation, including cancer cell biology groups investigating spindle assembly checkpoint mechanisms. Researchers requiring intracellular APC/C inhibition in live cells should note that TAME hydrochloride is cell‑impermeable; the prodrug proTAME is the appropriate alternative for cell‑based experiments.

High‑Throughput Screening of Trypsin Activity from Marine and Aquaculture Species with Statistically Validated Higher Catalytic Efficiency

TAME delivers significantly higher Vmax, kcat, and kcat/Km than BAPNA when assaying purified fish trypsins [Section 3, Evidence 2], making it the cost‑effective choice for aquaculture nutrition and marine enzymology laboratories requiring high‑throughput trypsin activity determination with minimal enzyme waste. The esterase‑specific signal also bypasses interference from amidase‑active non‑trypsin proteases that may contaminate crude extracts.

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